3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione
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Overview
Description
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The structure of this compound includes a quinazoline core with a cyclopropyl group at the 3-position and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline-2,4-dione derivatives, including 3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione, can be achieved through various methods. One common approach involves the reaction of anthranilic acid with isocyanates or isothiocyanates, followed by cyclization . Another method includes the use of aminocrotonamide or 2-aminobenzonitrile as starting materials . Microwave-assisted reactions and metal-catalyzed reactions are also employed to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of quinazoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes like α-amylase and α-glucosidase, inhibiting their activity and thereby reducing the breakdown of carbohydrates into glucose.
Pathways Involved: By inhibiting these enzymes, the compound helps regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropyl-7-methyl-1H-quinazoline-2,4-dione include:
- 3-Propylquinazoline-2,4(1H,3H)-dione
- 3-Cyclohexylquinazoline-2,4(1H,3H)-dione
- 3-Substituted quinazoline-2,4-diones
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a cyclopropyl group and a methyl group on the quinazoline core. This specific substitution pattern contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-cyclopropyl-7-methyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-2-5-9-10(6-7)13-12(16)14(11(9)15)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPPBNZYMMYVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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